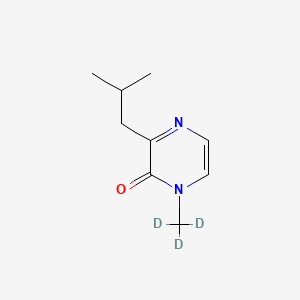
Flavone, 2',3,5,7-tetramethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavone, 2’,3,5,7-tetramethoxy- is a type of flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific structure of Flavone, 2’,3,5,7-tetramethoxy- includes four methoxy groups attached to the flavone backbone, which contributes to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Flavone, 2’,3,5,7-tetramethoxy- typically involves the condensation of appropriate methoxy-substituted benzaldehydes with 2-hydroxyacetophenone derivatives, followed by cyclization and oxidation steps. One common method involves the use of 2-hydroxy-4,5,6-trimethoxyacetophenone and p-methoxybenzaldehyde, which are condensed to form a chalcone intermediate. This intermediate is then subjected to oxidative cyclization to yield the desired flavone .
Industrial Production Methods: Industrial production of Flavone, 2’,3,5,7-tetramethoxy- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Flavone, 2’,3,5,7-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions
Major Products:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Flavanone derivatives.
Substitution: Various substituted flavones depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations .
Mecanismo De Acción
The biological effects of Flavone, 2’,3,5,7-tetramethoxy- are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as the PI3K/Akt pathway
Comparación Con Compuestos Similares
Flavone, 2’,3,5,7-tetramethoxy- can be compared with other methoxy-substituted flavones:
Similar Compounds:
Uniqueness: Flavone, 2’,3,5,7-tetramethoxy- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at positions 2’, 3, 5, and 7 provides distinct antioxidant and anticancer properties compared to other flavones .
Propiedades
Número CAS |
14585-15-0 |
|---|---|
Fórmula molecular |
C19H18O6 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
3,5,7-trimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-9-14(23-3)16-15(10-11)25-18(19(24-4)17(16)20)12-7-5-6-8-13(12)22-2/h5-10H,1-4H3 |
Clave InChI |
NTNCTDGFHLGZFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


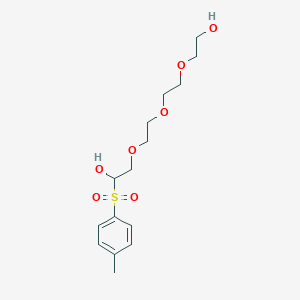
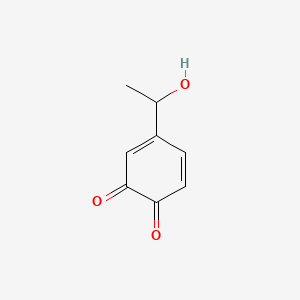
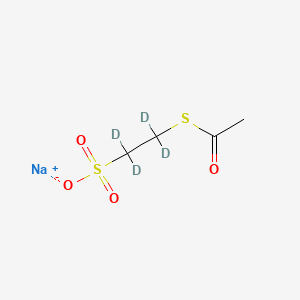
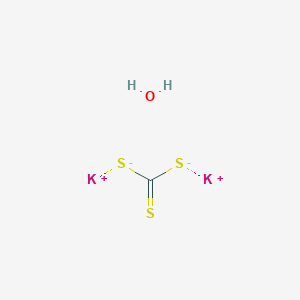
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)

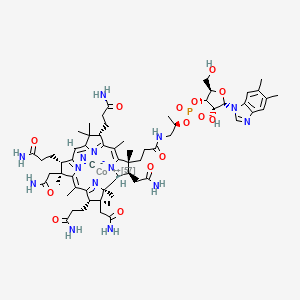
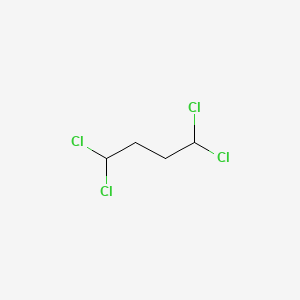
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
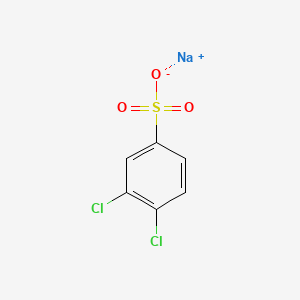
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
